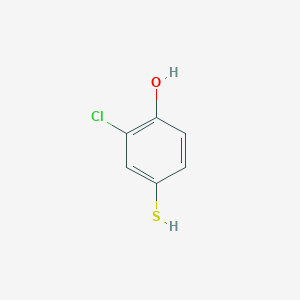
2-Chloro-4-mercaptophenol
Description
2-Chloro-4-mercaptophenol (CAS: Not explicitly provided in evidence) is a chlorinated phenolic compound featuring a chlorine atom at the 2-position and a sulfhydryl (-SH) group at the 4-position of the benzene ring. The mercapto group (-SH) distinguishes it from other chlorophenols, likely influencing its reactivity, solubility, and toxicity .
Properties
Molecular Formula |
C6H5ClOS |
|---|---|
Molecular Weight |
160.62 g/mol |
IUPAC Name |
2-chloro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H |
InChI Key |
WNOAUFPQMJVZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Compared to 2-Amino-4-chlorophenol, the -SH group may reduce basicity but increase acidity due to the thiol’s lower pKa (~6–8) versus phenol’s (~10) .
Physicochemical Properties
Data from analogous compounds suggest trends:
- Solubility: Chloro-methylphenols (e.g., 4-Chloro-2-methylphenol) exhibit moderate water solubility (e.g., ~3.5 g/L at 25°C), while sulfhydryl groups may increase solubility due to hydrogen bonding .
- Stability: Mercapto groups are prone to oxidation, forming disulfide bonds, unlike methyl or amino substituents .
Analytical Methods
Similar chlorophenols are analyzed via GC/MS-SIM after derivatization (e.g., ethylation) to enhance volatility . For this compound, derivatization with alkylating agents may be required to mitigate -SH reactivity during analysis.
Toxicity and Environmental Impact
- Chloro-methylphenols show moderate ecotoxicity, with biodegradation half-lives ranging from 7–30 days in aerobic conditions .
- Mercapto derivatives may pose higher acute toxicity due to thiol reactivity, though specific data for this compound are lacking.
Precautionary Measures
Handling protocols for sulfonyl or amino analogs (e.g., PPE use, ventilation) are recommended for this compound. Key precautions include:
- P201 : Obtain special instructions before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


